5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide
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Overview
Description
Scientific Research Applications
Chlorinating Reagent and Synthesis
N-Chloro-N-methoxybenzenesulfonamide , a structurally simple and reactive chlorinating reagent, showcases its utility in the chlorination of various organic compounds. It has been employed for chlorinating 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. This illustrates the compound's versatility in organic synthesis and its potential for functional group transformations in complex molecules (Xiao-Qiu Pu et al., 2016).
Photodynamic Therapy for Cancer
Zinc phthalocyanine derivatives , substituted with new benzenesulfonamide derivative groups containing Schiff base, have been synthesized for use in photodynamic therapy (PDT) against cancer. These compounds exhibit high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers. This application is significant for the development of new therapeutic agents in the treatment of cancer, showcasing the role of sulfonamide derivatives in medicinal chemistry (M. Pişkin et al., 2020).
Antitumor Activity
Sulfonamide-focused libraries have been evaluated for antitumor activities, highlighting two compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), as potent cell cycle inhibitors. These compounds have shown preliminary clinical activities in phase I settings, underpinning their potential in cancer therapy (T. Owa et al., 2002).
Antiviral and Antifungal Activities
New benzensulfonamides bearing the 1,3,4-oxadiazole moiety have been prepared, showcasing antiviral and antifungal activities. This study highlights the potential of sulfonamide derivatives in the development of new antiviral and antifungal agents, indicating the chemical versatility and biological relevance of sulfonamide-based compounds in addressing infectious diseases (M. Zareef et al., 2007).
Environmental Applications
Chlorsulfuron , a related sulfonamide herbicide, has been studied for its transport characteristics through soil columns. The research on chlorsulfuron's mobility in agricultural soils contributes to understanding the environmental fate and transport of sulfonamide-based herbicides, which is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks (R. Veeh et al., 1994).
Mechanism of Action
Target of Action
The primary target of the compound is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Mode of Action
It is believed to interact with its target, coagulation factor x, in a way that modulates its activity
Biochemical Pathways
The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade, a biochemical pathway responsible for blood clotting . .
Properties
IUPAC Name |
5-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4S2/c1-20-10-4-3-9(15)7-13(10)23(18,19)17-8-11(21-2)12-5-6-14(16)22-12/h3-7,11,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVVNZUNWIIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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